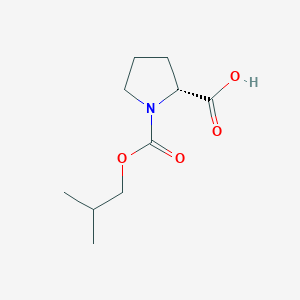

(R)-N-isobutoxycarbonylproline

Description

No information is available in the evidence regarding this compound’s synthesis, properties, or applications. The name suggests it is a proline derivative with an isobutoxycarbonyl protecting group on the amine, likely used in peptide synthesis to prevent unwanted side reactions.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2R)-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17NO4/c1-7(2)6-15-10(14)11-5-3-4-8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

HSNCMAULVXJUDZ-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)COC(=O)N1CCC[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)COC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require parameters such as:

- Protecting Group Stability : Acid/base sensitivity, cleavage conditions.

- Stereochemical Impact : Influence on peptide secondary structure.

- Solubility and Reactivity : Compatibility with coupling reagents.

Critical Limitations in Evidence

- describes "d-Proline, N-isobutoxycarbonyl-, isobutyl ester" (C₁₄H₂₅NO₄), which includes an additional isobutyl ester group absent in the queried compound. This structural difference alters properties such as lipophilicity and molecular weight, making direct comparisons invalid .

- No data on synthesis, spectroscopic characterization (e.g., NMR, IR), or biochemical applications of "this compound" is provided.

- All other evidence (1–6, 8) discusses NLP models and lacks relevance to organic chemistry.

Recommendations for Further Research

To address this query authoritatively, consult:

Specialized Chemical Databases : SciFinder, Reaxys, or PubChem for synthetic protocols and comparative studies.

Peer-Reviewed Journals : Articles on proline derivatives in peptide chemistry (e.g., Journal of Organic Chemistry, Tetrahedron Letters).

Patents: Industrial applications of isobutoxycarbonyl-protected amino acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.